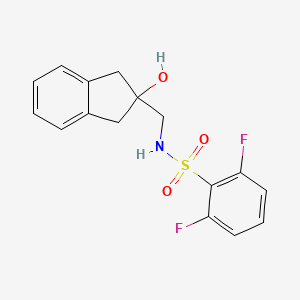

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)8-11-4-1-2-5-12(11)9-16/h1-7,19-20H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXGYGWFIDRVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=C(C=CC=C3F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Indene Derivative: The synthesis begins with the preparation of the indene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where an indene precursor reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the hydroxy-indene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonamide group, typically using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Potential Applications

The potential applications of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide include:

- Drug Discovery It can be used as a building block in synthesizing new pharmaceuticals.

- Agrochemical Research: For developing novel crop protection agents.

- Material Science: As a component in synthesizing new materials with enhanced properties.

Chemical Reactivity

The chemical reactivity of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can be explored through reactions typical of benzamide derivatives. These may include:

- Hydrolysis: Breaking the amide bond to form carboxylic acids and amines.

- Esterification: Converting the hydroxyl group into an ester.

- Amidation: Forming new amide bonds with different amines.

These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing related compounds.

Interaction Studies

Interaction studies are essential for understanding how 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide interacts with biological targets. These studies may involve:

- Protein Binding Assays: Identifying target proteins and binding affinities.

- Cellular Uptake Studies: Assessing how the compound is absorbed by cells.

- Metabolic Profiling: Determining how the compound is metabolized in biological systems.

Such studies provide insight into the therapeutic potential and safety profile of the compound.

Related Compounds

Several compounds share structural similarities with 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, and variations in substitution patterns can significantly affect biological activity and therapeutic potential.

Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Fluoro-N-(phenyl)benzamide | Substituted benzamide | Anticancer activity | Less lipophilic than difluoro analog |

| N-(4-(trifluoromethyl)phenyl)benzamide | Trifluoromethyl substitution | Enzyme inhibition | More potent against specific targets |

| N-(indolyl)benzamide | Indole substitution | Antimicrobial properties | Offers different pharmacological profiles |

Other relevant compounds

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The indene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, N-(phenylsulfonyl)-N-(1-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide (referred to as Compound 2s in ), shares the benzenesulfonamide core and indene-derived backbone but differs in substituents and stereoelectronic features:

- Aromatic substituents: The target compound features 2,6-difluoro groups on the benzenesulfonamide, whereas Compound 2s lacks fluorine but includes a bulky 2,2,6,6-tetramethylpiperidinyloxy group.

- Indene modifications : The target compound’s indene moiety contains a hydroxyl group at the 2-position, which may participate in hydrogen bonding or influence solubility. In contrast, Compound 2s substitutes this hydroxyl with a nitroxide-related piperidinyloxy group, altering redox properties and steric bulk .

Structural Analysis Tools

Crystallographic software such as SHELX () and visualization tools like ORTEP-3 () are critical for comparing molecular conformations and intermolecular interactions in sulfonamides. For example:

- SHELXL: Used for refining small-molecule crystal structures, enabling precise comparison of bond lengths, angles, and torsional parameters between fluorinated and non-fluorinated analogues.

- ORTEP-III : Provides graphical representations of thermal ellipsoids and hydrogen-bonding networks, aiding in stereochemical analysis .

Data Table: Key Properties of Target Compound and Analogues

Research Findings and Limitations

- Fluorine Impact: Fluorinated sulfonamides generally exhibit enhanced metabolic stability and target affinity compared to non-fluorinated analogues, though steric effects from groups like piperidinyloxy may offset these advantages in specific applications .

- Software Utility : Programs like SHELX and ORTEP-III are indispensable for resolving structural nuances, though the provided evidence lacks explicit data on the target compound’s crystallography or bioactivity .

Biological Activity

2,6-Difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide (CAS Number: 2034528-25-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. The structure features a benzenesulfonamide moiety substituted with difluoro and hydroxy groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034528-25-9 |

| Molecular Formula | C₁₆H₁₅F₂NO₃S |

| Molecular Weight | 339.4 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain monomeric alkaloids demonstrated moderate to good antimicrobial activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values varied significantly among different pathogens, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous compounds containing similar functional groups have been shown to inhibit cancer cell proliferation in vitro. For example, compounds with a fused pyrazole structure have been effective against breast cancer cell lines (MDA-MB-231), inducing apoptosis and affecting cell cycle progression . The apoptosis-inducing capability was confirmed through increased caspase-3 activity at specific concentrations.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways essential for microbial growth or cancer cell survival. For instance, some sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria .

Case Studies

- Antimicrobial Efficacy : A study examining various alkaloids found that those with hydroxyl substitutions showed improved antimicrobial efficacy compared to their simpler analogs. This suggests that the hydroxy group in our compound may enhance its inhibitory action against microbial strains .

- Anticancer Studies : In research focused on breast cancer cells, compounds with similar structures demonstrated significant cytotoxic effects at low concentrations (around 1 µM). These findings underscore the potential of derivatives like this compound in cancer therapeutics .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves coupling a 2,6-difluorobenzenesulfonamide derivative with a substituted indenylmethyl group. Key parameters include:

- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Reaction time : 12–24 hours under nitrogen atmosphere to prevent oxidation of the indenylmethyl intermediate .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) yields >90% purity .

Basic: What spectroscopic and crystallographic methods validate its structural integrity?

- NMR : - and -NMR confirm the benzenesulfonamide backbone and indenylmethyl substitution. Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (hydroxy-bearing methylene group) .

- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain in the indene moiety. Hydrogen-bonding networks involving the sulfonamide and hydroxyl groups stabilize the lattice .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 340.2 (M+H) .

Advanced: How can computational modeling predict its interactions with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on fluorine’s electronegativity and the indenyl group’s steric effects .

- MD simulations : GROMACS simulations (50 ns) assess conformational stability in aqueous environments. Monitor RMSD values (<2 Å) to validate ligand-receptor binding .

- QSAR analysis : Correlate substituent electronegativity (fluorine vs. other halogens) with inhibitory constants () from enzymatic assays .

Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?

- Orthogonal assays : Compare fluorometric (e.g., fluorescein-based) and calorimetric (ITC) methods to rule out assay-specific artifacts .

- Control experiments : Test for non-specific binding using scrambled peptide analogs or inactive enantiomers .

- Structural analogs : Synthesize derivatives lacking the indenylmethyl group to isolate the sulfonamide’s contribution to activity .

Basic: What are its solubility and stability profiles under physiological conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<0.1 mM at pH 7.4). Use cyclodextrin-based formulations for in vitro studies .

- Stability : Stable at −20°C for >6 months. Degrades at >100°C or under UV light due to sulfonamide bond cleavage .

- pH sensitivity : The hydroxyl group protonates below pH 5, altering solubility and reactivity .

Advanced: How to analyze its metabolic stability using in vitro models?

- Hepatic microsome assays : Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates. IC values >10 µM suggest low risk of drug-drug interactions .

Advanced: What strategies improve its selectivity for target enzymes over off-target proteins?

- Fragment-based design : Replace the indenyl group with bicyclic heteroaromatics (e.g., benzofuran) to enhance steric complementarity .

- Cryo-EM mapping : Resolve co-crystal structures with off-target enzymes (e.g., cyclooxygenase) to identify non-conserved binding residues .

- Alanine scanning mutagenesis : Identify critical hydrogen-bonding residues (e.g., Thr199 in carbonic anhydrase) for selective inhibition .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential sulfonamide dust aerosolization .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How to validate its mechanism of action in cellular models?

- CRISPR knockouts : Generate cell lines lacking the putative target enzyme (e.g., CAIX) to confirm on-target effects .

- Phosphoproteomics : Use SILAC labeling to track downstream signaling changes (e.g., MAPK/ERK pathways) .

- Fluorescent probes : Design BODIPY-conjugated analogs for live-cell imaging of target engagement .

Advanced: What crystallographic challenges arise during structure determination?

- Twinned crystals : Use SHELXD for dual-space phasing to resolve overlapping reflections in low-symmetry space groups .

- Disorder modeling : Refine the indenylmethyl group’s rotational freedom using PART instructions in SHELXL .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve fluorine’s anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.